molecular formula C15H17NO B8320145 2-Benzyloxy-2-phenylethylamine

2-Benzyloxy-2-phenylethylamine

Cat. No.: B8320145
M. Wt: 227.30 g/mol
InChI Key: QSFQGTSBZYUMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-(Benzyloxy)benzeneethanamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzyloxy group attached to the beta position of the benzeneethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-2-phenylethylamine typically involves the reaction of benzyl chloride with phenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5CH2Cl+C6H5CH2CH2NH2C6H5CH2OCH2CH2NH2+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CH}_2\text{NH}_2 + \text{NaCl} C6​H5​CH2​Cl+C6​H5​CH2​CH2​NH2​→C6​H5​CH2​OCH2​CH2​NH2​+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-(Benzyloxy)benzeneethanamine can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert 2-Benzyloxy-2-phenylethylamine to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products:

    Oxidation: Aldehydes, ketones

    Reduction: Amine derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Chemistry: Beta-(Benzyloxy)benzeneethanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, 2-Benzyloxy-2-phenylethylamine is studied for its potential effects on neurotransmitter systems. It is used in the development of novel compounds that may have therapeutic applications.

Medicine: The compound is investigated for its potential use in the treatment of neurological disorders. Its structural similarity to other phenethylamines makes it a candidate for drug development.

Industry: Beta-(Benzyloxy)benzeneethanamine is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-2-phenylethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

    Phenethylamine: A simple aromatic amine that serves as a precursor to many psychoactive compounds.

    Beta-Methylphenethylamine: A derivative of phenethylamine with a methyl group at the beta position.

    N-Methylphenethylamine: A derivative with a methyl group on the nitrogen atom.

Uniqueness: Beta-(Benzyloxy)benzeneethanamine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenethylamines and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-phenyl-2-phenylmethoxyethanamine

InChI

InChI=1S/C15H17NO/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2

InChI Key

QSFQGTSBZYUMMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CN)C2=CC=CC=C2

Origin of Product

United States

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